N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Description
N-[2-(2-Chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a quinazolinone derivative characterized by a complex polycyclic framework. Its structure integrates a [1,3]dioxolo[4,5-g]quinazolin-7-yl core modified with a sulfanylidene group at position 6 and a butanamide side chain substituted with a 2-(2-chlorophenyl)ethyl group.
Properties
CAS No. |
688054-54-8 |
|---|---|
Molecular Formula |
C21H20ClN3O4S |
Molecular Weight |
445.92 |
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C21H20ClN3O4S/c22-15-5-2-1-4-13(15)7-8-23-19(26)6-3-9-25-20(27)14-10-17-18(29-12-28-17)11-16(14)24-21(25)30/h1-2,4-5,10-11H,3,6-9,12H2,(H,23,26)(H,24,30) |
InChI Key |
KVVAPYJFHVNLBS-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCCC4=CC=CC=C4Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide, also known as K284-5178, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the compound's structural characteristics, synthesis methods, biological activities, and mechanisms of action based on diverse scientific literature.
Structural Characteristics
The molecular formula for K284-5178 is C23H24ClN3O4S. The compound features a quinazolinone core, which is known for its diverse biological activities. Its structure includes:
- A chlorophenyl group that may enhance lipophilicity and biological interactions.
- An 8-oxo-6-sulfanylidene moiety which contributes to its reactivity and potential therapeutic effects.
The IUPAC name is this compound, indicating the presence of multiple functional groups that may interact with various biological targets.
Synthesis
The synthesis of K284-5178 typically involves several key steps:
- Formation of the quinazolinone core : This can be achieved through cyclization reactions involving aniline derivatives.
- Introduction of the dioxolo group : Reagents such as glyoxal are used to modify the quinazolinone intermediate.
- Attachment of the chlorophenyl ethyl group : This is often done via Friedel-Crafts alkylation using 2-chlorophenylethyl chloride and a Lewis acid catalyst like aluminum chloride .
Biological Activities
K284-5178 has been investigated for various biological activities:
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, studies on related quinazolinone derivatives have shown that the presence of hydroxyl groups enhances antioxidant capacity through mechanisms such as metal chelation and radical scavenging . The antioxidant activity is often evaluated using assays like CUPRAC and DPPH.
2. Anticancer Potential
Preliminary studies suggest K284-5178 may possess anticancer properties by interacting with specific molecular targets involved in tumor growth and survival. The quinazolinone scaffold has been linked to inhibitory effects on cancer cell proliferation in various models.
3. Enzyme Inhibition
The compound may act as an enzyme inhibitor, modulating pathways critical for cellular function. This activity is particularly relevant in drug discovery for diseases such as cancer and neurodegenerative disorders where enzyme dysregulation plays a significant role .
The precise mechanism of action for K284-5178 remains under investigation; however, it is hypothesized to involve:
- Binding to Enzymes or Receptors : The compound may interact with specific enzymes or receptors, altering their activity and influencing downstream signaling pathways.
- Modulation of Oxidative Stress : By acting as an antioxidant, it could mitigate oxidative damage in cells, which is a common pathway in various diseases.
Case Studies
Several studies have examined the biological activity of quinazolinone derivatives:
- A study evaluated the antioxidant properties of various substituted quinazolinones and identified structure–activity relationships that could inform future modifications of K284-5178 to enhance its efficacy .
- Another investigation focused on the anticancer potential of similar compounds, demonstrating their ability to inhibit proliferation in cancer cell lines through apoptosis induction.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C25H20ClN3O4S
- CAS Number : 688055-78-9
- InChI Key : ZGXXFAXJQKHSCS-UHFFFAOYSA-N
The structure includes a chlorophenyl group and a quinazoline derivative, which are significant for its biological activity. The presence of the sulfanylidene group is also noteworthy as it may influence the compound's reactivity and interaction with biological targets.
Biological Applications
N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide has been studied for various biological activities:
Anticancer Activity
Several studies have indicated that compounds containing quinazoline derivatives exhibit anticancer properties. The mechanism may involve inhibition of specific kinases or modulation of cell signaling pathways that are crucial for tumor growth and proliferation. For instance, hybrid derivatives incorporating quinazoline have shown effectiveness against various cancer cell lines .
Antimicrobial Properties
Research has suggested that this compound may possess antimicrobial activity, potentially effective against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is often linked to enhanced biological activity in such compounds .
Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes that are involved in metabolic pathways. This action can be beneficial in designing drugs aimed at metabolic disorders or other diseases where enzyme regulation is crucial .
Case Study 1: Anticancer Research
In a study conducted by Khalil et al., derivatives similar to N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene...) were synthesized and tested against various cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting potential for further development into therapeutic agents .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of compounds with similar structures, revealing promising results against common pathogens. These findings support the potential application of this compound in developing new antimicrobial treatments .
Comparison with Similar Compounds
Target Compound
- Key substituents: 2-(2-Chlorophenyl)ethyl group (amide side chain). 6-Sulfanylidene ([1,3]dioxoloquinazolinone core).
- Hypothesized properties :
- Increased lipophilicity (logP ~3.5–4.0) due to chloroaromatic and dioxole groups.
- Moderate aqueous solubility (<50 μM) due to hydrophobic substituents.
Compound from :
4-[6-{[2-(Cyclohexylamino)-2-oxoethyl]sulfanyl}-8-oxo-2H-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[(4-methoxyphenyl)methyl]butanamide
- Key substituents: Cyclohexylaminoethyl-sulfanyl group (core). 4-Methoxyphenylmethyl (amide side chain).
- Methoxy group enhances solubility (logP ~2.8–3.2) compared to chloroaromatic analogs .
Compound from :
N-[(Furan-2-yl)methyl]-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide
- Key substituents :
- Furan-2-ylmethyl group (amide side chain).
- 4-Methoxyphenylmethyl-carbamoylpropyl (core).
- Enhanced metabolic stability compared to chloroaromatic derivatives due to heterocyclic furan .
Research Findings and Implications
- Solubility vs. Permeability : The cyclohexyl group in ’s compound may hinder cellular uptake despite improved solubility, whereas the target compound’s chloroaromatic group balances lipophilicity and permeability .
- Metabolic Stability : The furan group in ’s compound may confer resistance to oxidative metabolism, a limitation for chloroaromatic analogs prone to CYP450-mediated dehalogenation .
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step organic reactions, including cyclocondensation of chlorophenyl-ethylamine derivatives with functionalized quinazoline precursors. Key steps include:
- Thiocarbonyl introduction : Sulfur sources like Lawesson’s reagent or P₄S₁₀ are used to generate the sulfanylidene moiety under anhydrous conditions .
- Dioxolo ring formation : A [1,3]dioxolo group is introduced via cyclization of diol intermediates with chloroethyl reagents, requiring precise temperature control (60–80°C) and inert atmospheres .
- Amide coupling : The butanamide side chain is attached via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF or THF .
Q. Which spectroscopic and crystallographic techniques are most effective for structural validation?
- X-ray crystallography : Resolves the stereochemistry of the dioxolo-quinazoline core and confirms sulfanylidene positioning (R-factor < 0.06, data-to-parameter ratio > 17:1) .
- NMR spectroscopy : ¹H and ¹³C NMR distinguish aromatic protons (δ 6.8–8.2 ppm) and thiocarbonyl carbons (δ 190–200 ppm). Overlapping signals in the dioxolo region (δ 4.5–5.5 ppm) require 2D COSY/HSQC for assignment .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with ppm-level accuracy .
Advanced Research Questions
Q. How can synthetic yield be optimized using Design of Experiments (DoE) methodologies?
- Factor screening : Identify critical variables (e.g., reaction time, temperature, reagent stoichiometry) via fractional factorial design .
- Response surface modeling : Optimize parameters using Central Composite Design (CCD). For example, a study on similar quinazolines achieved a 25% yield increase by adjusting thiocarbonylation time from 6 to 8 hours .
- Statistical validation : Confirm robustness with ANOVA (p < 0.05) and residual analysis to minimize batch-to-batch variability .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for this compound?
- Cross-target validation : Test activity against multiple biological targets (e.g., GABA receptors, kinase enzymes) to distinguish selective vs. off-target effects .
- Computational docking : Perform molecular dynamics simulations to assess binding poses in silico. A study on anticonvulsant quinazolines revealed conflicting SAR data due to ligand flexibility; rigid analogs showed improved correlation between docking scores and in vivo efficacy .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
Q. How can flow chemistry improve scalability and purity in continuous synthesis?
- Omura-Sharma-Swern oxidation : Adapt batch protocols to flow systems for safer handling of reactive intermediates (e.g., sulfanylidene precursors). A 2021 study achieved 85% purity by integrating in-line FTIR for real-time monitoring .
- Segmented flow reactors : Minimize side reactions (e.g., dioxolo ring hydrolysis) by controlling residence time (<2 minutes) and solvent polarity gradients .
Methodological Challenges
Q. What analytical methods address solubility limitations in biological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound solubility without cytotoxicity .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) to enhance bioavailability in in vivo models (e.g., PTZ-induced seizures in mice) .
Q. How are stability issues under physiological conditions mitigated during pharmacological studies?
- Forced degradation studies : Expose the compound to pH 1–9 buffers and analyze degradation products via LC-MS. A quinazoline analog showed instability at pH >7 due to sulfanylidene hydrolysis; lyophilization in citrate buffer (pH 5) extended shelf life .
- Cryopreservation : Store stock solutions at –80°C under argon to prevent oxidation of the dioxolo ring .
Data Interpretation
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Tissue-specific metabolism : Compare IC₅₀ values in hepatic (e.g., HepG2) vs. neuronal (e.g., SH-SY5Y) cells. A 2022 study linked discrepancies to differential expression of sulfotransferases, which metabolize the thiocarbonyl group .
- Redox profiling : Measure intracellular glutathione levels, as sulfanylidene-containing compounds may induce oxidative stress selectively in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
